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Compound of Interest

Compound Name: tert-Butyl pitavastatin

Cat. No.: B153524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butyl pitavastatin, a key intermediate in the synthesis of Pitavastatin. The following sections

detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with standardized experimental protocols for data acquisition. This information

is crucial for the structural elucidation, purity assessment, and quality control of this important

pharmaceutical compound.

Chemical Structure
Tert-Butyl pitavastatin, systematically named tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-

fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, possesses the following chemical

structure:

Molecular Formula: C₂₉H₃₂FNO₄[1][2] Molecular Weight: 477.57 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for

tert-Butyl pitavastatin.

Predicted ¹H NMR Data
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Table 1: Predicted ¹H NMR Chemical Shifts for tert-Butyl Pitavastatin

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

tert-Butyl (9H) 1.4 - 1.5 s

Characteristic singlet

for the tert-butyl ester

group.

-CH₂- (ester α) 2.3 - 2.5 m
Protons adjacent to

the ester carbonyl.

-CH(OH)- 3.8 - 4.2 m

Protons on the

carbons bearing

hydroxyl groups.

Vinyl (-CH=CH-) 5.5 - 6.8 m
Olefinic protons of the

heptenoate chain.

Cyclopropyl (4H) 0.8 - 1.5 m

Protons of the

cyclopropyl ring,

typically in the upfield

region.

Quinoline & Phenyl

(aromatic)
7.0 - 8.5 m

Aromatic protons of

the quinoline and

fluorophenyl rings.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for tert-Butyl Pitavastatin
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Carbon Atoms
Predicted Chemical Shift
(δ, ppm)

Notes

tert-Butyl (CH₃)₃ ~28
Methyl carbons of the tert-butyl

group.

tert-Butyl (quaternary C) ~80
Quaternary carbon of the tert-

butyl group.

-CH₂- (ester α) 40 - 45
Carbon adjacent to the ester

carbonyl.

-CH(OH)- 65 - 75
Carbons bearing the hydroxyl

groups.

Vinyl (-CH=CH-) 120 - 140
Olefinic carbons of the

heptenoate chain.

Cyclopropyl 5 - 15
Carbons of the cyclopropyl

ring.

Quinoline & Phenyl (aromatic) 115 - 165

Aromatic carbons, with the

carbon attached to fluorine

showing a large C-F coupling.

Ester Carbonyl (C=O) 170 - 175
Carbonyl carbon of the ester

group.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Frequencies for tert-Butyl Pitavastatin
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

O-H (alcohols) 3500 - 3200 Strong, Broad

C-H (aromatic) 3100 - 3000 Medium

C-H (aliphatic) 3000 - 2850 Medium

C=O (ester) 1750 - 1735 Strong

C=C (aromatic/alkene) 1650 - 1450 Medium to Weak

C-O (ester/alcohol) 1300 - 1000 Strong

C-F 1250 - 1000 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. For tert-Butyl pitavastatin, Electrospray Ionization

(ESI) is a suitable technique.

Table 4: Expected Mass Spectrometry Data for tert-Butyl Pitavastatin

Ion Expected m/z Notes

[M+H]⁺ 478.2385 Protonated molecular ion.

[M+Na]⁺ 500.2204 Sodium adduct.

[M-C₄H₈]⁺ 422.1762
Loss of isobutylene from the

tert-butyl ester.

[M-C₄H₉O₂]⁺ 376.1656
Loss of the entire tert-

butoxycarbonyl group.

Experimental Protocols
NMR Spectroscopy
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A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of tert-Butyl
pitavastatin is as follows:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of

particulate matter.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical spectral width: -2 to 12 ppm.

Use a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: -10 to 220 ppm.

A longer acquisition time and a larger number of scans will be necessary compared to ¹H

NMR due to the low natural abundance of ¹³C.

FT-IR Spectroscopy
A general procedure for obtaining an FT-IR spectrum is as follows:

Sample Preparation:

Thin Film (for oils or soluble solids): Dissolve a small amount of the sample in a volatile

solvent (e.g., chloroform or dichloromethane). Apply a drop of the solution to a salt plate

(e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.
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KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry

KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure KBr pellet.

Place the sample in the spectrometer and acquire the sample spectrum.

The final spectrum is reported in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (ESI-MS)
A typical protocol for ESI-MS analysis is as follows:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a

solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small

amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion

mode.

Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g.,

Q-TOF, Orbitrap).

Data Acquisition:

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

Perform tandem MS (MS/MS) experiments on the precursor ion of interest (e.g., m/z

478.2) to obtain fragmentation data for structural confirmation.
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Caption: General workflow for the spectroscopic analysis of tert-Butyl pitavastatin.
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Caption: Logical relationship of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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